4-Chlorophenylzinc iodide

Catalog No.
S1799746
CAS No.
151073-70-0
M.F
C6H4ClIZn
M. Wt
303.84
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorophenylzinc iodide

CAS Number

151073-70-0

Product Name

4-Chlorophenylzinc iodide

IUPAC Name

chlorobenzene;iodozinc(1+)

Molecular Formula

C6H4ClIZn

Molecular Weight

303.84

InChI

InChI=1S/C6H4Cl.HI.Zn/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1

SMILES

C1=CC(=CC=[C-]1)Cl.[Zn+]I

4-Chlorophenylzinc iodide is an organozinc reagent primarily utilized in palladium-catalyzed Negishi cross-coupling reactions to form carbon-carbon bonds. Organozinc compounds are noted for being less nucleophilic than corresponding Grignard or organolithium reagents due to the higher electronegativity of zinc, which imparts a more covalent character to the carbon-zinc bond.[1] This inherent chemical property results in high compatibility with a wide variety of functional groups, making reagents like 4-Chlorophenylzinc iodide a strategic choice for complex, multi-step syntheses.[1][2]

Substituting 4-Chlorophenylzinc iodide with more reactive organometallics, such as the analogous 4-chlorophenylmagnesium bromide (a Grignard reagent), is often unfeasible in syntheses involving sensitive functional groups like esters, ketones, or nitriles. The higher reactivity of Grignard reagents can lead to undesired side reactions, necessitating additional protection and deprotection steps, which increases process complexity and cost.[3] Similarly, while in-situ preparation of the organozinc reagent from an aryl halide and zinc metal is an alternative, using a pre-formed, well-characterized solution of 4-Chlorophenylzinc iodide provides greater control over stoichiometry and enhances reproducibility, a critical factor in scalable and regulated manufacturing environments.[4] The choice of the iodide form over other halides can also influence reaction kinetics in subsequent coupling steps.[5]

Superior Functional Group Tolerance Compared to Grignard Reagents

The primary procurement driver for organozinc reagents is their enhanced functional group tolerance versus highly reactive Grignard or organolithium alternatives. In a model acylative Negishi coupling, arylzinc iodides successfully produced chalcone derivatives bearing ester functionalities in high yields (82-85%).[3] These ester groups would be incompatible with the corresponding Grignard reagents, which would attack the carbonyl, leading to side products and yield loss. This chemoselectivity eliminates the need for protecting group strategies, streamlining the synthesis process.

Evidence DimensionReaction Compatibility
Target Compound DataTolerates ester, chloride, and other sensitive functional groups, enabling direct synthesis of complex molecules.[3]
Comparator Or BaselineGrignard or organolithium reagents, which readily react with esters, ketones, and nitriles, preventing their direct use in similar syntheses without protecting groups.[3]
Quantified DifferenceQualitative but absolute: enables a direct, high-yield (e.g., 85% for an ester-containing chalcone[3]) synthetic route that is non-viable with Grignard reagents.
ConditionsPalladium-catalyzed acylative Negishi cross-coupling for the synthesis of chalcone derivatives.[3]

This allows for more efficient, shorter, and higher-yielding synthetic routes to complex molecules, reducing manufacturing costs and complexity.

Process Reproducibility: Advantage of Pre-Formed Reagent over In-Situ Generation

The direct insertion of zinc metal into aryl halides to generate organozinc reagents in-situ is highly dependent on the activation state and surface properties of the zinc.[4] Factors such as the choice of activating agent (e.g., LiCl, TMSCl) and solvent can significantly alter the reaction mechanism, affecting both the rate of formation and the nature of the organozinc species in solution.[4][6] Procuring a pre-formed, quality-controlled solution of 4-Chlorophenylzinc iodide bypasses these variables, ensuring consistent reagent quality and concentration. This leads to higher run-to-run reproducibility, which is critical for process validation and scalable production.

Evidence DimensionReagent Generation Control
Target Compound DataA commercially supplied, pre-formed solution with defined concentration (e.g., 0.5 M in THF) and quality specifications.[7]
Comparator Or BaselineIn-situ generation, which is subject to variability from zinc metal quality, activation method, and reaction conditions.[4]
Quantified DifferenceNot directly quantified in a head-to-head yield comparison, but qualitatively significant in terms of process control and elimination of variables (zinc activation, insertion kinetics).
ConditionsFormation of organozinc reagents via direct insertion of metallic zinc into organohalides.[4]

For industrial and pharmaceutical applications, process consistency and reproducibility are paramount, making a standardized reagent a lower-risk procurement choice than relying on variable in-situ preparations.

Enabling High-Yield C(sp2)-C(sp2) Couplings in Complex Scaffolds

In palladium-catalyzed Negishi couplings, arylzinc reagents are highly effective for constructing biaryl linkages, a common motif in pharmaceuticals and advanced materials. The reaction is broadly applicable and tolerates a wide range of functional groups on both coupling partners.[5][8] For instance, studies on related systems demonstrate that Negishi couplings with arylzinc reagents proceed in high yields (e.g., 72-92% for benzylzinc bromide couplings) and can be conducted under mild conditions.[9] The use of 4-Chlorophenylzinc iodide provides a reliable method to introduce the 4-chlorophenyl moiety onto complex, functionalized aromatic or heteroaromatic rings.

Evidence DimensionIsolated Yield in C-C Coupling
Target Compound DataProvides access to 4-chlorobiaryl structures via a robust and high-yielding protocol.
Comparator Or BaselineOther cross-coupling methods (e.g., Suzuki, Stille) which may require different catalysts, bases, or reaction conditions that are less compatible with the target substrate.
Quantified DifferenceWhile direct data for this specific CAS number is sparse, analogous Negishi couplings report isolated yields in the 72-92% range, demonstrating the general efficiency of the method.[9]
ConditionsPalladium-catalyzed Negishi cross-coupling reaction.[5][9]

This provides a dependable and efficient route for synthesizing key structural motifs in drug discovery and materials science, where high yield and substrate compatibility are essential.

Synthesis of Pharmaceutical Intermediates with Ester or Nitrile Groups

When a synthetic route requires the coupling of a 4-chlorophenyl group to a substrate containing ester, amide, or nitrile functionalities, 4-Chlorophenylzinc iodide is the appropriate choice. Its chemoselectivity avoids side reactions that would occur with more nucleophilic Grignard reagents, simplifying the process and improving overall yield.[3]

Reproducible Scale-Up of Biaryl Synthesis Campaigns

In process development and manufacturing where run-to-run consistency is critical, a pre-formed, quality-controlled solution of 4-Chlorophenylzinc iodide is indicated. It eliminates the process variability and analytical burden associated with the in-situ generation from zinc metal, ensuring more predictable outcomes in scaled-up Negishi coupling reactions.[4]

Late-Stage Functionalization in Medicinal Chemistry

For adding a 4-chlorophenyl group to a complex, highly functionalized molecule late in a synthetic sequence, the mild conditions and high functional group tolerance of the Negishi coupling make 4-Chlorophenylzinc iodide a suitable reagent. This approach minimizes the risk of degrading the complex scaffold, which is a common concern with harsher organometallic reagents.[2]

Dates

Last modified: 08-15-2023

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